molecular formula C18H17NO B3023873 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone CAS No. 898755-76-5

4'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B3023873
CAS RN: 898755-76-5
M. Wt: 263.3 g/mol
InChI Key: KBOCCBSEYVBVGX-UHFFFAOYSA-N
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Description

The compound 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone is a chemical entity that can be associated with various research areas, including organic synthesis, photochemistry, and electrochemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related cyanophenol and cyanoacetate derivatives, which can help infer some aspects of the target compound's behavior and properties.

Synthesis Analysis

The synthesis of related compounds involves the use of cyanophenol and cyanoacetate derivatives. For instance, the synthesis of rhenium(I) tricarbonyl diimine complexes with 4-cyanophenol as a ligand was explored in the context of photoinduced proton-coupled electron transfer (PCET) reactions . Another related compound, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods suggest that the synthesis of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone could potentially involve similar condensation reactions with appropriate precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was elucidated using 1H NMR, 13C NMR, and FTIR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone, providing insights into its electronic properties and potential reactivity.

Chemical Reactions Analysis

The chemical reactions involving cyanophenol derivatives have been studied, particularly in the context of PCET with rhenium(I) complexes . The study of these reactions provides evidence for the formation of reaction products and the importance of concerted proton-electron transfer. This suggests that 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone may also participate in similar PCET reactions, given the presence of the cyano functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed through various methods. The electrochemical behavior of 2-amino-3-cyano-4-phenylthiophene was investigated using cyclic voltammetry, which revealed the formation of electroactive dimers . Additionally, the electronic properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid were analyzed by UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These studies indicate that 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone may exhibit similar electrochemical and photophysical properties, as well as thermal stability.

Mechanism of Action

The mechanism of action for 4’-Cyano-3-(3,4-dimethylphenyl)propiophenone is not specified in the search results .

Safety and Hazards

The safety and hazards information for 4’-Cyano-3-(3,4-dimethylphenyl)propiophenone is not specified in the search results . For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-3-4-15(11-14(13)2)7-10-18(20)17-8-5-16(12-19)6-9-17/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOCCBSEYVBVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644831
Record name 4-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898755-76-5
Record name 4-[3-(3,4-Dimethylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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